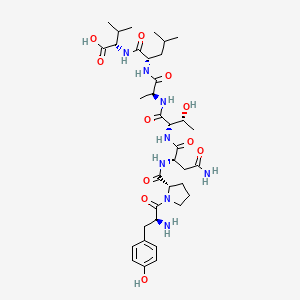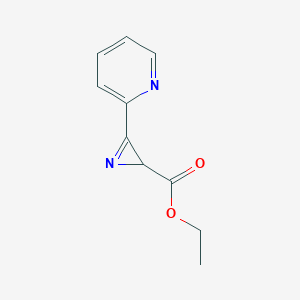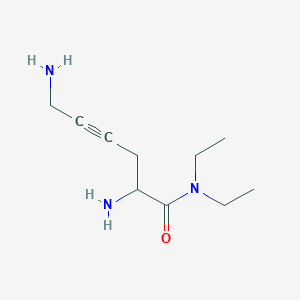
2,6-Diamino-N,N-diethylhex-4-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-N,N-diethylhex-4-ynamide: is an organic compound with a unique structure that includes both amine and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-N,N-diethylhex-4-ynamide typically involves the reaction of a suitable precursor with diethylamine and an appropriate alkyne. One common method is the reaction of 2,6-diaminohex-4-ynoic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-N,N-diethylhex-4-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Introduction of various functional groups depending on the electrophile used.
Scientific Research Applications
Chemistry: 2,6-Diamino-N,N-diethylhex-4-ynamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Diamino-N,N-diethylhex-4-ynamide involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds or ionic interactions, while the alkyne group can participate in covalent bonding or undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Used in the treatment of neurological disorders.
2,6-Diamino-4-hexynoic acid: Known for its growth inhibitory properties.
Uniqueness: 2,6-Diamino-N,N-diethylhex-4-ynamide is unique due to its combination of amine and alkyne functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918872-03-4 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2,6-diamino-N,N-diethylhex-4-ynamide |
InChI |
InChI=1S/C10H19N3O/c1-3-13(4-2)10(14)9(12)7-5-6-8-11/h9H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
QYVVJUDLEKENGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(CC#CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


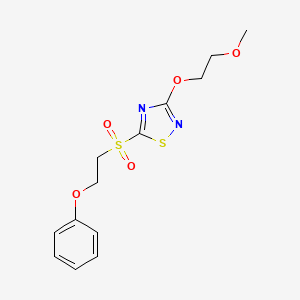
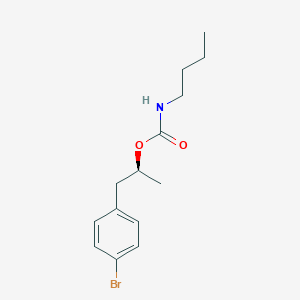
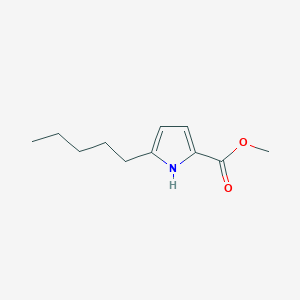
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
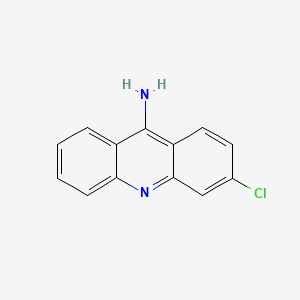
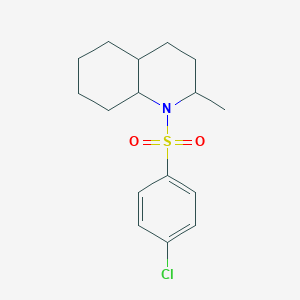
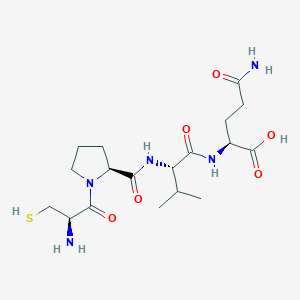
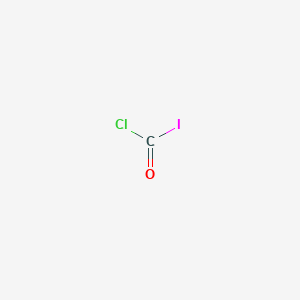
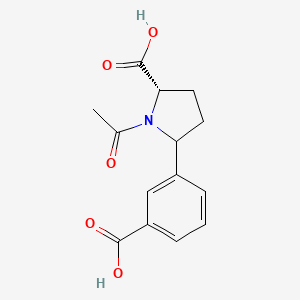
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
